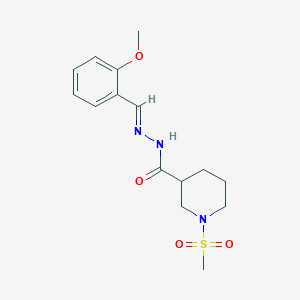![molecular formula C19H24N2O2S B4754031 N-[2-(3,4-diethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4754031.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-phenylthiourea
描述
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-phenylthiourea, also known as DEET, is a chemical compound that has been widely used as an insect repellent for over six decades. DEET is a colorless, oily liquid that has a slightly sweet odor and is highly effective in repelling a wide range of insects, including mosquitoes, ticks, and flies. Synthesis Method The synthesis of DEET involves the reaction of 3,4-diethoxybenzaldehyde and phenylisothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds via a nucleophilic addition-elimination mechanism to form the final product. The yield of DEET can be improved by using different solvents and reaction conditions. Scientific Research Applications DEET has been extensively studied for its insect repellent properties and its potential use in controlling insect-borne diseases such as malaria, dengue fever, and Zika virus. DEET has also been investigated for its potential use in agriculture as a pest control agent. Additionally, DEET has been used in research studies to investigate the olfactory system of insects and to develop new insect repellent formulations. Mechanism of Action The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. DEET may also act as a masking agent, making it difficult for the insect to detect the host's scent. DEET has been shown to affect the olfactory receptors of insects, particularly those involved in detecting carbon dioxide and lactic acid, which are important cues for locating a host. Biochemical and Physiological Effects DEET has been shown to have low toxicity in mammals, including humans, and is generally considered safe for use as an insect repellent. However, DEET can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some neurotoxic effects in animals, although the significance of these effects in humans is unclear. Advantages and Limitations for Lab Experiments DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. However, DEET can be difficult to work with in the laboratory due to its oily nature and potential for skin irritation. Additionally, DEET can interfere with some laboratory assays, particularly those involving olfactory receptors. Future Directions There are several areas of future research related to DEET. One area of interest is the development of new insect repellent formulations that are more effective and less toxic than DEET. Another area of research is the investigation of the olfactory system of insects and the development of new insect control strategies based on this knowledge. Additionally, there is a need for further research to better understand the potential health effects of DEET exposure in humans and animals. Finally, there is a need for further research to develop new methods for synthesizing DEET that are more efficient and environmentally friendly.
属性
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-3-22-17-11-10-15(14-18(17)23-4-2)12-13-20-19(24)21-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUSBOOSJUCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Diethoxyphenyl)ethyl]-3-phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4753955.png)

![methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B4753966.png)
![1-({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753982.png)
![ethyl 3-oxo-3-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]propanoate](/img/structure/B4753989.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4753996.png)
![N-(2,3-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4754004.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4754006.png)

![6-(difluoromethyl)-4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B4754035.png)

![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4754043.png)
